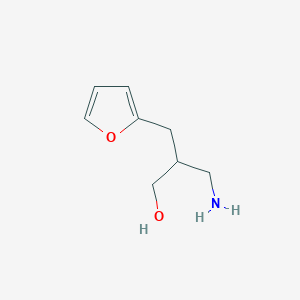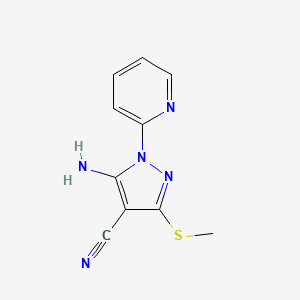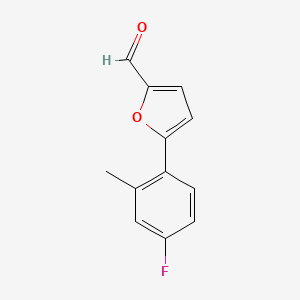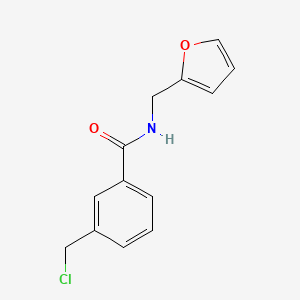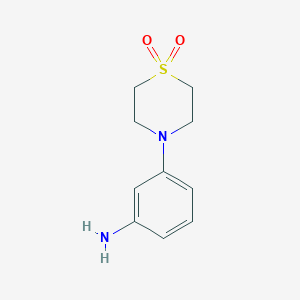![molecular formula C11H14F3NO2 B1523215 3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol CAS No. 1019119-11-9](/img/structure/B1523215.png)
3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol
Vue d'ensemble
Description
“3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol” is a chemical compound with the CAS Number: 1019119-11-9. It has a molecular weight of 249.23 and its IUPAC name is 3-amino-2-[4-(trifluoromethoxy)benzyl]-1-propanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 249.23 . It is stored at room temperature and has a purity of 92%. The physical form of this compound is oil .Applications De Recherche Scientifique
Synthesis and Characterization in Organic Chemistry
The compound serves as a precursor in the synthesis of various chemical compounds. For instance, a study describes the synthesis and characterization of substituted phenyl azetidines, indicating its utility in creating potential antimicrobial agents. The process involves multiple steps, starting from a related compound and leading to the synthesis of azetidines characterized for antimicrobial activity (K. Doraswamy & P. Ramana, 2013).
Antimicrobial Applications
Research into the synthesis and characterization of chemical compounds derived from or related to "3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol" has demonstrated potential antimicrobial applications. These compounds are synthesized and screened for antimicrobial activity, showing promise in this area (K. Doraswamy & P. Ramana, 2013).
Kinase Inhibition and Anticancer Activity
A related study on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives highlighted their evaluation as Src kinase inhibitors and for anticancer activity. One particular compound demonstrated significant inhibitory potency against Src kinase and showed potential in inhibiting the growth of breast carcinoma cells (Deepti Sharma et al., 2010).
Beta-Adrenoceptor Blocking Agents
Research into 1-(aralkylamino)-3-(aryloxy)propan-2-ols has explored their potential as beta-adrenoceptor blocking agents. Studies have examined how variations in the substituents on the amino and aryloxy groups influence their binding and cardioselectivity, contributing to the development of selective beta-blockers (W. Rzeszotarski et al., 1983).
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
2-(aminomethyl)-3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-4,9,16H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTUOSLPEQAJKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)CO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-{[4-(trifluoromethoxy)phenyl]methyl}propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



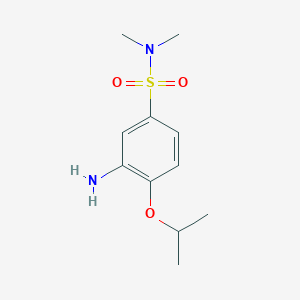
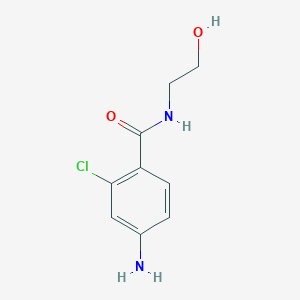
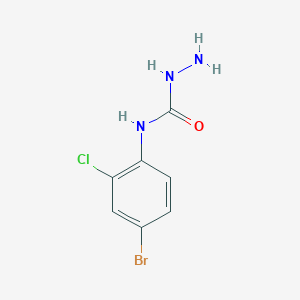
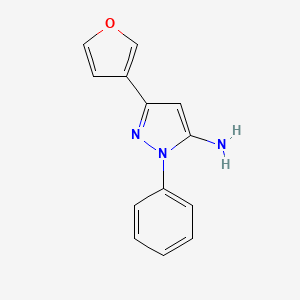

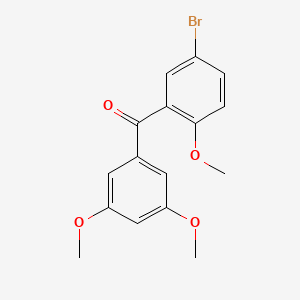
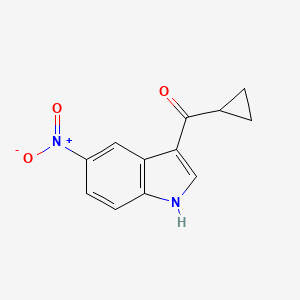
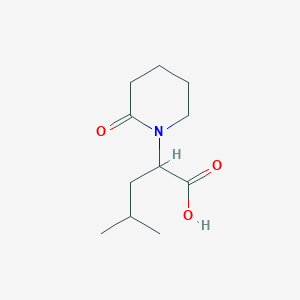
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
